molecular formula C8H15NO3 B14616886 2-Methyl-3-nitroheptan-4-one CAS No. 59906-53-5

2-Methyl-3-nitroheptan-4-one

Cat. No.: B14616886
CAS No.: 59906-53-5
M. Wt: 173.21 g/mol
InChI Key: ZJRRCOATPVYQIJ-UHFFFAOYSA-N
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Description

2-Methyl-3-nitroheptan-4-one is an organic compound with a complex structure that includes both nitro and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-nitroheptan-4-one can be achieved through several methods. One common approach involves the nitration of a suitable precursor, such as 2-Methylheptan-4-one, using nitric acid in the presence of sulfuric acid. This reaction typically requires careful control of temperature and reaction time to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitroheptan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-3-nitroheptan-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitroheptan-4-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The ketone group can form hydrogen bonds and interact with enzymes, potentially inhibiting or modifying their activity. These interactions can affect cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-nitrohexan-4-one
  • 2-Methyl-3-nitrooctan-4-one
  • 3-Nitroheptan-4-one

Uniqueness

2-Methyl-3-nitroheptan-4-one is unique due to the presence of both a nitro and a ketone group in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Its specific molecular structure also imparts distinct physical and chemical properties compared to similar compounds .

Properties

CAS No.

59906-53-5

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-methyl-3-nitroheptan-4-one

InChI

InChI=1S/C8H15NO3/c1-4-5-7(10)8(6(2)3)9(11)12/h6,8H,4-5H2,1-3H3

InChI Key

ZJRRCOATPVYQIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C(C)C)[N+](=O)[O-]

Origin of Product

United States

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